2-Hydroxy Estradiol 6-N3-Adenine

Estrogen-DNA adduct Regiochemistry Structural elucidation

2-Hydroxy Estradiol 6-N3-Adenine (CAS 912671-55-7) is a structurally defined depurinating estrogen–DNA adduct standard with the IUPAC name (17β)-6-(6-amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol, a molecular formula of C₂₃H₂₇N₅O₃, and a molecular weight of 421.49 g/mol. It is the specific adduct formed when estradiol-2,3-quinone (E₂-2,3-Q) reacts with the N3 position of adenine in DNA via 1,6-Michael addition, and it depurinates instantaneously from DNA to generate apurinic sites linked to mutation initiation in breast, prostate, and other human cancers.

Molecular Formula C23H27N5O3
Molecular Weight 421.501
CAS No. 912671-55-7
Cat. No. B586357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Estradiol 6-N3-Adenine
CAS912671-55-7
Synonyms(17β)-6-(6-Amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol
Molecular FormulaC23H27N5O3
Molecular Weight421.501
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N
InChIInChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,29-31H,2-6,24H2,1H3/t11-,13-,15+,16?,19+,23+/m1/s1
InChIKeySKTXDUKLUKAABT-MIPWJFNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy Estradiol 6-N3-Adenine (CAS 912671-55-7) – Compound Identity and Class Context for Research Procurement


2-Hydroxy Estradiol 6-N3-Adenine (CAS 912671-55-7) is a structurally defined depurinating estrogen–DNA adduct standard with the IUPAC name (17β)-6-(6-amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol, a molecular formula of C₂₃H₂₇N₅O₃, and a molecular weight of 421.49 g/mol . It is the specific adduct formed when estradiol-2,3-quinone (E₂-2,3-Q) reacts with the N3 position of adenine in DNA via 1,6-Michael addition, and it depurinates instantaneously from DNA to generate apurinic sites linked to mutation initiation in breast, prostate, and other human cancers [1][2]. Supplied as an off-white to pale beige solid with >95% purity by HPLC, it requires storage at −20 °C under inert atmosphere due to hygroscopicity and is intended exclusively for research and laboratory use .

Why Estrogen–DNA Adduct Standards Cannot Be Interchanged: The Case for 2-Hydroxy Estradiol 6-N3-Adenine Specificity


Depurinating estrogen–DNA adducts are not a homogeneous class; they differ fundamentally in regiochemistry (C-1 vs. C-6 estrogen attachment; N3-adenine vs. N7-guanine base target), parent quinone pathway (E₂-2,3-Q vs. E₂-3,4-Q), and resulting biological significance. The 2-OHE₂-6-N3Ade adduct is the sole depurinating product of the E₂-2,3-quinone pathway, whereas the E₂-3,4-quinone pathway yields 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua; these two pathways exhibit dramatically different DNA reactivity (up to ~11-fold difference in adduct yield) and correlate with distinct carcinogenic potencies of their catechol estrogen precursors [1]. Consequently, substituting 2-Hydroxy Estradiol 6-N3-Adenine with 4-OHE₂-1-N3Ade, 2-OHE₂-1-N3Ade, or 2-Hydroxy-estrone-6-N3-adenine in analytical method development, biomarker quantitation, or mechanistic studies will produce quantitatively and qualitatively erroneous results, as each adduct requires its own verified retention time, mass transition, calibration standard, and biological interpretation [1][2].

Quantitative Differentiation Evidence for 2-Hydroxy Estradiol 6-N3-Adenine Against Closest Analogs


Regiochemical Identity: 6-N3-Adenine (C-6 Attachment) vs. 1-N3-Adenine (C-1 Attachment) Adducts

2-Hydroxy Estradiol 6-N3-Adenine is the product of 1,6-Michael addition of the N3 position of adenine to the C-6 position of the estrogen quinone methide derived from E₂-2,3-Q tautomerization. In contrast, 4-OHE₂-1-N3Ade arises from 1,4-Michael addition at C-1 of the E₂-3,4-Q. This regiochemical distinction was unequivocally established by 1D and 2D NMR: the H-6 methine proton of the target compound appears at δ 5.65 ppm with COSY correlation to H-7 aliphatic protons, while the adenine H-2 proton shifts upfield to δ 7.47 ppm due to shielding by the estrogen aromatic ring, confirming N3 substitution [1]. The 1-N3Ade and 6-N3Ade regioisomers are chromatographically resolvable with baseline separation [1].

Estrogen-DNA adduct Regiochemistry Structural elucidation

Quantitative DNA Adduct Yield: ~11-Fold Lower Formation vs. 3,4-Quinone-Derived N3Ade and N7Gua Adducts

When E₂-2,3-Q (the precursor of 2-OHE₂-6-N3Ade) was reacted with 3 mM calf thymus DNA at saturating concentration (0.87 mM) for 10 h at 37 °C, the maximum yield of 2-OHE₂-6-N3Ade was 12 μmol/mol DNA-P. In contrast, E₂-3,4-Q under identical conditions produced 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua at approximately equal levels of 130–140 μmol/mol DNA-P each [1]. This represents an approximately 11-fold lower adduct yield from the 2,3-quinone pathway. In competitive mixtures of the two quinones at ratios of 3:1, 1:1, 1:3, and 5:95 (E₂-3,4-Q:E₂-2,3-Q), the levels of the three depurinating adducts were similar only at 5% E₂-3,4-Q and 95% E₂-2,3-Q; at all other ratios, the 3,4-Q-derived adducts overwhelmingly predominated [1].

DNA adduct quantification Quinone reactivity Carcinogenicity correlation

Depurination Kinetics: Instantaneous N3-Adenine Loss vs. Slow N7-Guanine Loss and Implications for DNA Damage Detection Windows

The 2-OHE₂-6-N3Ade adduct, like all N3-substituted adenine adducts, depurinates instantaneously from DNA following formation. In time-course experiments reacting equal amounts of E₂-3,4-Q and E₂-2,3-Q with DNA, the binding of E₂-3,4-Q to DNA and depurination of the N3Ade adduct was complete within 1 h, while the N7Gua adduct depurinated with a half-life of approximately 3 h at 37 °C and required 10 h for completion [1]. The instantaneous depurination of 2-OHE₂-6-N3Ade means this adduct is never found as a stable DNA-bound lesion; it exists only transiently on DNA and is detected exclusively as the free base adduct in the supernatant or in urine [1][2].

Depurination kinetics Apurinic site DNA repair

Urinary Biomarker Baseline Levels: 2-OHE₂-6-N3Ade Is Present at ~12-Fold Lower Concentration Than 4-OHE₂-1-N3Ade in Human Urine

In a quantitative LC-MS/MS analysis of human urine samples, the mean concentration of 2-OHE₂-6-N3Ade was 0.08 pmol/mg creatinine, compared to 0.95 pmol/mg creatinine for 4-OHE₂-1-N3Ade and 0.71 pmol/mg creatinine for 4-OHE₂-1-N7Gua [1]. The ratio of total depurinating adducts to their corresponding estrogen metabolites and conjugates was significantly higher in prostate cancer cases (median: 57.34) compared to controls (median: 23.39, P < 0.001), demonstrating the clinical relevance of quantifying all three adducts individually [2]. Because 2-OHE₂-6-N3Ade and 2-OHE₁-6-N3Ade are interconvertible (via 17β-HSD), the combined 2-OHE₁(E₂)-6-N3Ade signal must be deconvoluted using the appropriate pair of standards [1].

Urinary biomarker Estrogen-DNA adduct panel Cancer risk assessment

Pathway Specificity: The 2,3-Quinone vs. 3,4-Quinone Branchpoint Defines Adduct Identity and Biological Interpretation

2-Hydroxy Estradiol 6-N3-Adenine is the exclusive depurinating DNA adduct derived from the estradiol-2,3-quinone (E₂-2,3-Q) pathway, whereas 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua are the products of the estradiol-3,4-quinone (E₂-3,4-Q) pathway [1]. The 3,4-Q-derived adducts constitute >99% of total estrogen–DNA adducts formed, while the 2,3-Q-derived 6-N3Ade adduct accounts for <1% under most enzymatic activation conditions [1][2]. Critically, the carcinogenicity, mutagenicity, and cell-transforming activity of the catechol estrogen precursors correlate with this adduct profile: 4-OHE₂ is a known kidney carcinogen in hamsters and induces uterine adenocarcinomas in mice, whereas 2-OHE₂ is essentially inactive in carcinogenicity and mutagenicity assays [1][3]. Detection of 2-OHE₂-6-N3Ade in a biological sample therefore signals flux through the 2-hydroxylation pathway, which has fundamentally different toxicological implications than the 4-hydroxylation pathway.

Catechol estrogen quinone Metabolic pathway Genotoxicity mechanism

Primary Research and Analytical Application Scenarios for 2-Hydroxy Estradiol 6-N3-Adenine


LC-MS/MS Method Development and Validation for Multiplexed Estrogen–DNA Adduct Panels in Urine

2-Hydroxy Estradiol 6-N3-Adenine serves as an essential authentic reference standard for developing and validating quantitative LC-ESI-MS/MS methods targeting the full panel of depurinating estrogen–DNA adducts (2-OHE₁(E₂)-6-N3Ade, 4-OHE₁(E₂)-1-N3Ade, and 4-OHE₁(E₂)-1-N7Gua) in human urine. Because the three adducts are chromatographically resolved (tR = 14.47, 16.55, and 17.46 min, respectively [1]) and differ in urinary abundance by approximately one order of magnitude, individual calibration curves must be constructed using each purified standard. Recent validated methods employing mixed-mode solid-phase extraction and dansylation derivatization have achieved quantification in the low ng/mL range for all three adducts [2]. The 2-OHE₂-6-N3Ade standard is specifically required for determining the method's lower limit of quantification (LLOQ), given its mean urinary concentration of 0.08 pmol/mg creatinine [3].

Estrogen Metabolism Imbalance Studies and Cancer Risk Biomarker Discovery

In case-control studies of breast and prostate cancer, the ratio of total depurinating estrogen–DNA adducts to their corresponding estrogen metabolites and conjugates serves as a biomarker of unbalanced estrogen metabolism and cancer risk (median ratio: 57.34 in prostate cancer cases vs. 23.39 in controls, P < 0.001 [4]). The 2-OHE₂-6-N3Ade standard is indispensable for calculating the 2-hydroxylation pathway-specific adduct ratio (2-OHE₁(E₂)-6-N3Ade / 2-catechol estrogens + conjugates), distinct from the 4-hydroxylation pathway ratio. Because 2-OHE₂-6-N3Ade is derived from the putatively protective 2-hydroxylation pathway, its independent quantitation prevents conflation with the genotoxic 4-hydroxylation pathway adducts and enables deconvolution of the 4-OHE₁(E₂)/2-OHE₁(E₂) adduct balance, which is perturbed in breast carcinoma tissue (4-OHE₁(E₂) 3.5-fold more abundant than 2-OHE₁(E₂) [5]).

Mechanistic Studies of Catechol Estrogen Quinone Genotoxicity and DNA Repair

For laboratories investigating the molecular mechanism of estrogen-induced DNA damage, 2-Hydroxy Estradiol 6-N3-Adenine is required to distinguish the genotoxic contribution of the E₂-2,3-Q pathway from the dominant E₂-3,4-Q pathway. The instantaneous depurination kinetics of 2-OHE₂-6-N3Ade (complete within ≤1 h at 37 °C [1]) mean that this adduct is not detectable by ³²P-postlabeling or other DNA-bound adduct assays and must be captured from the supernatant or extracellular fraction. Researchers studying apurinic site formation, error-prone repair (translesion synthesis past abasic sites), and mutation spectra associated with estrogen exposure require the pure standard to spike into in vitro DNA polymerase bypass assays, site-specific mutagenesis constructs, and cellular transformation models [6].

In Vitro CYP450 Isoform Activity Screening and Estrogen Metabolism Profiling

Specific cytochrome P450 isoforms (CYP1A2, CYP3A4 for 2-hydroxylation; CYP1B1 for 4-hydroxylation) catalyze the formation of catechol estrogens that are subsequently oxidized to their quinones. When incubating recombinant CYP isoforms with estradiol and DNA (with or without lactoperoxidase/tyrosinase activation), the formation of 2-OHE₂-6-N3Ade specifically reports on 2-hydroxylase activity coupled to quinone-mediated DNA damage [7]. The standard is essential for quantifying the product in these in vitro metabolism–DNA binding assays, particularly because enzyme-specific differences in adduct yield are substantial (e.g., with prostaglandin H synthase or rat liver microsome activation, 2-OHE₂-6-N3Ade can become the predominant adduct under certain cofactor conditions [1]).

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